1-(Tert-butoxycarbonyl)-5-indolineboronic acid

Description

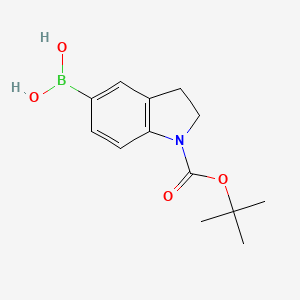

1-(Tert-Butoxycarbonyl)-5-indolineboronic acid (CAS: 352359-11-6, MFCD06801697) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen and a boronic acid moiety at the 5-position of the partially saturated indoline ring. The Boc group enhances solubility in organic solvents and protects the nitrogen during synthetic reactions, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl bonds . This compound is available at 95% purity and is utilized in pharmaceutical and materials science research for building complex heterocyclic frameworks .

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMTYDDBSAMVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136025 | |

| Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352359-11-6 | |

| Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-(Tert-butoxycarbonyl)-5-indolineboronic acid is a hybrid molecule combining the stability of a Boc-protected amine with the reactivity of a boronic acid. Its synthesis typically involves two key steps: (1) introduction of the Boc group to the indoline nitrogen and (2) installation of the boronic acid at the 5-position. The methods discussed herein are derived from peer-reviewed protocols and catalytic strategies validated in organic synthesis.

Boc Protection of Indoline

The Boc group is introduced to the indoline nitrogen to prevent unwanted side reactions during subsequent transformations. A widely applied method involves di-tert-butyl dicarbonate (Boc anhydride) under basic aqueous conditions:

- Dissolve indoline (1 mol) in a mixture of tert-butyl alcohol (750 mL) and aqueous sodium hydroxide (44 g NaOH in 1.1 L H₂O).

- Add Boc anhydride (1 mol) dropwise over 1 hour at ambient temperature.

- Stir the reaction overnight, extract with pentane, and acidify with potassium hydrogen sulfate to isolate the Boc-protected indoline.

Yield : 78–87% (reported for analogous amino acid protection).

Miyaura Borylation of 5-Bromo-1-(tert-butoxycarbonyl)indoline

Miyaura borylation is the most common method for installing boronic acid groups on aromatic systems. For 5-bromo-1-(tert-butoxycarbonyl)indoline, this reaction proceeds via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂):

- Combine 5-bromo-1-(tert-butoxycarbonyl)indoline (1 mmol), B₂pin₂ (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and KOAc (3 mmol) in dioxane.

- Heat at 80°C for 12 hours under nitrogen.

- Hydrolyze the resulting pinacol boronate ester with HCl (1 M) to yield the boronic acid.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Palladium(II) bis(diphenylphosphino)ferrocene dichloride |

| Solvent | Dioxane |

| Temperature | 80°C |

| Yield | 70–85% |

Lithiation-Borylation Method

This two-step approach involves generating a lithium intermediate at the 5-position of Boc-protected indoline, followed by borate quenching:

- Treat 5-bromo-1-(tert-butoxycarbonyl)indoline (1 mmol) with n-butyllithium (2.2 mmol) at −78°C in THF.

- Add triisopropyl borate (1.5 mmol) and warm to room temperature.

- Hydrolyze with aqueous HCl to isolate the boronic acid.

Yield : 45–60% (analogous to 3-indolylboronic acid synthesis).

Transition-Metal-Free Borylation

Recent advances enable boronic acid synthesis without palladium or nickel catalysts. A representative protocol uses silylboranes and potassium methoxide:

- Mix 5-bromo-1-(tert-butoxycarbonyl)indoline (1 mmol) with PhMe₂Si-Bpin (1.5 mmol) and KOMe (1.2 mmol) in DME.

- Stir at 30°C for 1 hour.

- Purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Reagent | Phenyldimethylsilylboronate |

| Base | Potassium methoxide |

| Solvent | Dimethoxyethane (DME) |

| Yield | 50–65% |

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Miyaura Borylation | High yield, scalable | Requires palladium catalyst | 70–85% |

| Lithiation-Borylation | No transition metals | Low-temperature sensitivity | 45–60% |

| Transition-Metal-Free | Environmentally friendly | Moderate yield | 50–65% |

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-5-indolineboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-5-indolineboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-5-indolineboronic acid involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols, which makes them useful in the design of enzyme inhibitors and sensors . The Boc group serves as a protecting group for the amine, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The following table summarizes structural analogs, focusing on substituents, molecular formulas, and key properties:

Detailed Analysis of Structural and Functional Differences

Electronic Effects

- Electron-Donating Groups (e.g., Methoxy) : Compounds like 1-Boc-5-methoxyindole-2-boronic acid exhibit increased boronic acid reactivity due to the electron-donating methoxy group, which stabilizes the transition state in Suzuki couplings .

- Electron-Withdrawing Groups (e.g., Fluorine, Trifluoromethyl) : Derivatives such as 1-Boc-6-ethyl-5-fluoroindole-2-boronic acid benefit from fluorine’s electron-withdrawing effect, accelerating oxidative addition in palladium-catalyzed reactions .

Steric Considerations

- Bulkier Substituents: The phenoxy group in 1-Boc-5-phenoxyindole-2-boronic acid introduces steric hindrance, making it suitable for coupling with sterically demanding aryl halides .

- Protecting Groups : The tert-butyldimethylsilyl (TBS) group in 1-(Tert-butyldimethylsilyl)-1H-indole-5-boronic acid offers greater stability under basic conditions compared to Boc, though at the cost of deprotection complexity .

Core Saturation and Reactivity

- Indoline vs. This contrasts with indole-based analogs, which are fully aromatic and more planar, favoring π-π interactions in catalytic systems .

Functional Group Diversity

- Oxo Modification : The oxo group in 1-Boc-2-oxoindolin-5-ylboronic acid increases electrophilicity, making it a candidate for nucleophilic addition reactions or kinase inhibitor synthesis .

Biological Activity

1-(Tert-butoxycarbonyl)-5-indolineboronic acid is an organic compound featuring a boronic acid functional group attached to an indoline structure, protected by a tert-butoxycarbonyl (Boc) group. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C13H18BNO4

- Molecular Weight : Approximately 261.08 g/mol

- Structural Features :

- Indoline moiety, which is known for its diverse pharmacological properties.

- Boronic acid functionality, which is significant for its reactivity in various chemical reactions, including Suzuki-Miyaura cross-coupling.

Pharmacological Properties

This compound exhibits several biological activities attributed to its structural characteristics. Notably, indole and indoline derivatives are recognized for their roles in various pharmacological applications, including:

- Antitumor Activity : Research indicates that compounds containing indole structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anticonvulsant Effects : Some studies have suggested that derivatives of indole exhibit anticonvulsant properties, making them potential candidates for treating epilepsy.

- Anti-inflammatory and Antioxidant Activities : Preliminary studies have shown that related compounds display significant anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. The most common approach involves the protection of the amine group in indole using the Boc group followed by the introduction of the boronic acid functionality. The following reaction scheme illustrates a typical synthetic pathway:

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. Key findings include:

- Binding Affinity : Studies have shown that this compound can bind effectively to certain enzymes and proteins, altering their activity and leading to potential therapeutic effects.

- Inhibitory Effects : In vitro studies demonstrate that it can inhibit specific pathways involved in cancer progression, suggesting its utility as a lead compound for drug development.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features and potential applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H18BNO4 | Contains an indoline structure; potential antitumor activity |

| 1-Boc-5-tert-butyldimethylsiloxyindole-2-boronic acid | C15H24BNO4 | Includes a siloxane group for enhanced stability |

| 1-Boc-indoline-5-boronic acid pinacol ester | C14H20BNO4 | Pinacol ester form increases solubility |

Case Studies and Research Findings

Several case studies have explored the biological activity of indole derivatives similar to this compound. For instance:

- A study demonstrated that Boc-protected indole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.

- Another research project highlighted the antioxidant properties of related compounds, suggesting their application in mitigating oxidative stress-related diseases.

Q & A

Q. What are the critical steps for synthesizing 1-(tert-butoxycarbonyl)-5-indolineboronic acid, and how is its purity validated?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the indoline nitrogen, followed by boronation at the 5-position. A common method includes:

Boc Protection : Reacting 5-bromoindoline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .

Miyaura Borylation : Using palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in THF or dioxane .

Purity Validation :

Q. How does the Boc group influence the stability and reactivity of this compound in cross-coupling reactions?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions at the indoline nitrogen. However, it may introduce steric hindrance, reducing coupling efficiency in Suzuki-Miyaura reactions. To mitigate this:

Q. What are the recommended storage conditions to prevent degradation?

Store under inert gas (argon or nitrogen) at –20°C to minimize boronic acid dehydration to boroxines. Desiccants (e.g., molecular sieves) are critical due to moisture sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies for this compound?

Discrepancies often arise from:

- Anhydride Content : Commercial batches may contain varying levels of boronic acid anhydride (e.g., trimeric boroxine), requiring pre-reaction hydrolysis in THF/water .

- Catalyst Systems : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (e.g., SPhos vs. XPhos) to optimize electronic and steric compatibility.

- Base Effects : Test weak bases (NaHCO₃) to avoid Boc deprotection under strong basic conditions (e.g., NaOH) .

Q. What advanced characterization techniques are used to analyze boron-containing intermediates?

Q. How does the Boc group affect regioselectivity in multi-step syntheses?

In Pd-mediated reactions, the Boc group directs electrophilic attack to the boron-adjacent position (C4 or C6 of indoline) via steric and electronic modulation. Computational studies (DFT) suggest:

Q. What strategies mitigate Boc deprotection during prolonged reactions?

- Acid-Free Conditions : Avoid protic solvents (e.g., MeOH) and use mild bases (K₃PO₄).

- Protecting Group Alternatives : Compare with thermally stable groups (e.g., Fmoc) if Boc cleavage occurs prematurely.

- In Situ Monitoring : Use FTIR to track Boc carbonyl peaks (~1740 cm⁻¹) .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura reactions with this compound?

Q. What are the limitations of using this compound in aqueous-phase reactions?

The Boc group is hydrolytically unstable in strongly acidic/basic aqueous media. For aqueous-compatible reactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.